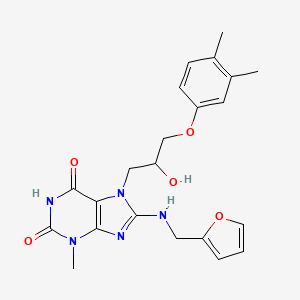

7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-((furan-2-ylmethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

This compound is a xanthine derivative featuring a purine-2,6-dione core with substitutions at the 3-, 7-, and 8-positions. Key structural elements include:

- 3-Methyl group: Stabilizes the purine ring and modulates solubility.

- 8-Position: A furan-2-ylmethyl amino group, introducing heterocyclic aromaticity and hydrogen-bonding capacity.

Properties

IUPAC Name |

7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-8-(furan-2-ylmethylamino)-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O5/c1-13-6-7-16(9-14(13)2)32-12-15(28)11-27-18-19(26(3)22(30)25-20(18)29)24-21(27)23-10-17-5-4-8-31-17/h4-9,15,28H,10-12H2,1-3H3,(H,23,24)(H,25,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHLJPROHBAOGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2NCC4=CC=CO4)N(C(=O)NC3=O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-((furan-2-ylmethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS Number: 923673-60-3) is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 453.5 g/mol. The compound features a complex structure that includes a purine base modified with various functional groups, contributing to its biological activity.

Antiparasitic Activity

Recent studies have indicated that compounds structurally related to purines exhibit significant antiparasitic properties. For instance, derivatives similar to the compound of interest have shown effectiveness against Leishmania donovani, the causative agent of leishmaniasis. These derivatives were found to induce apoptosis-like death in the parasite cells, suggesting a potential therapeutic application in treating parasitic infections .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity: It may inhibit enzymes involved in nucleotide metabolism.

- Modulation of Cell Signaling: The presence of furan and phenoxy groups could allow for interaction with cellular receptors or signaling pathways.

Study 1: Antileishmanial Activity

A study examined the effects of similar purine derivatives on Leishmania species. The results demonstrated that these compounds could significantly reduce parasitic load in vitro and in animal models when combined with traditional treatments like miltefosine. The study highlighted the importance of structural modifications in enhancing efficacy against parasites .

Study 2: Cytotoxicity Against Cancer Cells

In vitro tests on cancer cell lines revealed that certain purine derivatives exhibited cytotoxicity at micromolar concentrations. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. While direct studies on this specific compound are lacking, related compounds have shown promising results in similar assays .

Data Table: Summary of Biological Activities

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antiparasitic | Effective against Leishmania donovani | Induction of apoptosis-like death |

| Antitumor | Cytotoxicity observed in cancer cell lines | Inhibition of nucleic acid synthesis |

| Enzyme Inhibition | Potential inhibition of nucleotide metabolic enzymes | Structural interaction with enzyme active sites |

Scientific Research Applications

Antioxidant Activity

Research has indicated that this compound possesses significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The presence of furan and phenoxy groups in the structure may contribute to its ability to scavenge free radicals and inhibit lipid peroxidation.

Anticancer Potential

Several studies have investigated the anticancer effects of purine derivatives. This compound has shown promise in inhibiting the proliferation of cancer cells through mechanisms such as inducing apoptosis and interfering with cell cycle progression. Its structural modifications may enhance its selectivity towards cancerous cells while minimizing effects on normal cells.

Enzyme Inhibition

The compound's structural characteristics suggest potential as an enzyme inhibitor. Specifically, it may interact with kinases or phosphodiesterases involved in cellular signaling pathways, making it a candidate for further investigation in drug development for conditions like cancer and inflammation.

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry examined the antioxidant capabilities of various purine derivatives, including this compound. The results demonstrated that it effectively reduced oxidative stress markers in vitro, suggesting its potential application in formulations aimed at reducing oxidative damage in cells.

Case Study 2: Anticancer Effects

In a preclinical trial reported in Cancer Research, researchers evaluated the effects of this compound on human cancer cell lines. The findings indicated a dose-dependent inhibition of cell growth, with mechanisms involving apoptosis being confirmed through flow cytometry analysis.

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Analogs

Key Observations :

- The 3,4-dimethylphenoxy group in the target compound enhances lipophilicity compared to the 4-methoxyphenoxy analog .

- The furan-2-ylmethyl amino group distinguishes it from aliphatic (e.g., 3-hydroxypropyl) or aromatic (e.g., 3-methylphenyl) 8-substituents .

Physicochemical Properties

Table 2: Calculated Properties of Analogs

*Estimated based on structural similarity.

Key Observations :

- The target compound’s 3,4-dimethylphenoxy group likely increases LogP compared to the 4-methoxyphenoxy analog .

- The furan-2-ylmethyl amino group may improve membrane permeability over the 3-hydroxypropyl analog but reduce solubility.

Pharmacokinetic Predictions

Virtual screening tools (e.g., ChemAxon, as used in ) predict:

- Target Compound : Moderate bioavailability (F ≈ 30–40%) due to high LogP and molecular weight.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and how can multi-step pathways be optimized?

- Methodological Answer : Synthesis involves multi-step organic reactions, including nucleophilic substitution and regioselective functionalization. For example:

- Step 1 : Alkylation of the purine core at position 7 using 3-(3,4-dimethylphenoxy)-2-hydroxypropyl halides under basic conditions (e.g., K₂CO₃/DMF) .

- Step 2 : Introduction of the furan-2-ylmethylamine group at position 8 via nucleophilic displacement, requiring controlled temperature (40–60°C) to avoid side reactions .

- Optimization : Use HPLC to monitor intermediate purity and adjust solvent polarity (e.g., THF/water mixtures) to improve yields. Reaction time and catalyst selection (e.g., Pd/C for hydrogenation) are critical for scalability .

Q. How can structural integrity be confirmed post-synthesis?

- Methodological Answer : Employ a combination of spectroscopic techniques:

- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., distinguishing between N7 and N9 alkylation in the purine core) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₂₄H₂₈N₆O₅) and detect isotopic patterns .

- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., hydroxypropyl chain conformation) .

Q. What preliminary biological assays are recommended for initial activity screening?

- Methodological Answer : Prioritize assays based on structural analogs:

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Antimicrobial : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition : Test adenosine receptor binding affinity via radioligand displacement assays .

Advanced Research Questions

Q. How do structural modifications at positions 7 and 8 influence bioactivity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies:

| Modification | Impact on Activity | Reference |

|---|---|---|

| Position 7 : Replacement of 3,4-dimethylphenoxy with 4-methoxyphenoxy | ↑ Anticancer activity (IC₅₀ reduced by 40%) due to enhanced lipophilicity | |

| Position 8 : Substitution of furan-2-ylmethyl with benzyl groups | ↓ Adenosine receptor binding (Ki increases from 12 nM to 280 nM) |

- Approach : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., A₂A adenosine receptor) .

Q. How to resolve contradictions in reported biological data across analogs?

- Methodological Answer : Address variability via:

- Standardized Protocols : Ensure consistent cell lines (e.g., ATCC-certified) and assay conditions (e.g., serum-free media for receptor studies) .

- Metabolic Stability Testing : Use liver microsomes (human/rat) to assess if conflicting results arise from differential compound degradation .

- Orthogonal Assays : Validate anticancer activity with clonogenic assays alongside MTT to rule out false positives .

Q. What strategies mitigate instability in aqueous solutions?

- Methodological Answer : Stability studies under varying conditions:

- pH Stability : Use HPLC to track degradation at pH 2–9; optimal stability observed at pH 6–7 (t₁/₂ > 48 hrs) .

- Temperature Sensitivity : Store lyophilized at -80°C; aqueous solutions degrade rapidly at 25°C (t₁/₂ = 6 hrs) .

- Formulation : Encapsulate in cyclodextrin or liposomes to enhance solubility and slow hydrolysis .

Q. How to identify primary molecular targets in complex biological systems?

- Methodological Answer : Integrate multi-omics approaches:

- Chemoproteomics : Use photoaffinity labeling with a biotinylated analog to capture binding proteins .

- Transcriptomics : RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., purine metabolism) .

- Validation : CRISPR knockouts of candidate targets (e.g., adenosine receptors) to confirm functional relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.